L-4-Carbamoylphenylalanine
Description
Historical Context and Evolution of Phenylalanine Derivatives in Research
The journey to L-4-Carbamoylphenylalanine began with the discovery of its parent amino acid. Phenylalanine was first identified in 1879 by Schulze and Barbieri and first synthesized in 1882. wikipedia.org For much of the 20th century, research focused on the 20 canonical amino acids that constitute the building blocks of natural proteins. However, the ambition to create peptides and proteins with enhanced or entirely new functions drove chemists to synthesize and incorporate derivatives of these natural amino acids.
A significant leap forward came with the development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield, a technology that was refined by the introduction of crucial protecting groups. The development of the fluorenylmethoxycarbonyl (Fmoc) group in 1970 and the tert-butyloxycarbonyl (Boc) group provided the chemical tools necessary to assemble custom peptides with high efficiency. mdpi.com These methods enabled the incorporation of non-canonical amino acids, including various phenylalanine derivatives, into peptide chains.
The true explosion in the use of ncAAs, however, was ignited by the field of genetic code expansion. portlandpress.com This technology allows for the site-specific incorporation of ncAAs into proteins within living cells by engineering the cell's own translational machinery. tandfonline.comnih.govresearchgate.net Researchers can now "hijack" a codon, typically the amber stop codon (UAG), and reassign it to a specific ncAA. portlandpress.com This has created a vast palette of chemical functionalities that can be precisely placed within a protein's structure, with phenylalanine derivatives being widely used due to their structural similarity to the natural amino acid and the relative ease of their synthesis and incorporation. nih.gov
Significance of this compound in Contemporary Chemical Biology
The significance of this compound lies in the unique chemical properties conferred by its carbamoyl (B1232498) group. This functional group can participate in hydrogen bonding, which can stabilize protein-protein interactions and influence peptide conformation. This has made it a valuable asset in several areas of chemical biology.
One of its most important roles is as a stable mimic of phosphotyrosine. smolecule.com Tyrosine phosphorylation is a critical post-translational modification that governs cellular signaling pathways, but the phosphate (B84403) group is often rapidly removed by phosphatases in the cell, complicating study. nih.gov this compound, along with other analogs, can be incorporated into peptides to study these signaling pathways without the issue of enzymatic degradation, providing a stable tool to investigate protein-protein interactions that are normally phosphorylation-dependent. smolecule.comnih.gov
Furthermore, this compound has proven instrumental in drug discovery. It has been used as a building block in the synthesis of macrocyclic peptides and peptidomimetics. nih.govacs.org A notable example is its inclusion in a small molecule discovered from a DNA-encoded library that acts as a negative allosteric modulator of the β2-adrenergic receptor (β2AR), a G protein-coupled receptor (GPCR). pnas.org Allosteric modulators, which bind to a site distinct from the primary ligand binding site, offer the potential for greater drug specificity and are a major focus in modern pharmacology. nih.govnih.govdrugtargetreview.com
Scope and Objectives of Current Research Trajectories on this compound
Current research continues to build on the established utility of this compound while exploring new applications. The primary trajectories focus on leveraging its unique properties for therapeutic and diagnostic development.
Drug Development and Peptide Therapeutics: Researchers are actively incorporating this compound into novel peptide-based drugs. smolecule.comchemimpex.com This includes the design of somatostatin (B550006) receptor antagonists for potential use in cancer diagnostics and therapy, as well as developing new antibody-drug conjugates where the ncAA provides a specific site for linking cytotoxic payloads. tandfonline.comfrontiersin.org There is also emerging evidence for the use of its derivatives in developing agents with antitumor and neuroprotective effects.
Protein Engineering: The compound is used to engineer proteins with enhanced stability, solubility, or altered functions. chemimpex.com By strategically placing this compound, researchers can introduce new hydrogen bonds or other interactions to fine-tune a protein's structure and activity for industrial or therapeutic purposes. nih.gov
Probing Biological Systems: this compound serves as a sophisticated chemical probe. Its use as a phosphotyrosine mimic remains a key application for dissecting complex signal transduction pathways. smolecule.com Additionally, its incorporation into peptides helps in studying neurotransmitter systems and designing molecules that can interact with specific receptors in the brain. chemimpex.com
The overarching objective of these research efforts is to harness the specific chemical functionality of this compound to create highly tailored molecules that can answer fundamental biological questions and form the basis of next-generation medicines and biotechnologies.
Data Tables
Table 1: Physicochemical Properties of this compound vs. L-Phenylalanine
| Property | This compound | L-Phenylalanine |
| IUPAC Name | (2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | (2S)-2-amino-3-phenylpropanoic acid |
| CAS Number | 223593-04-2 | 63-91-2 |
| Molecular Formula | C₁₀H₁₂N₂O₃ | C₉H₁₁NO₂ |
| Molecular Weight | 208.21 g/mol | 165.19 g/mol |
| Key Functional Group | para-Carbamoyl (-CONH₂) on phenyl ring | Phenyl group |
| Solubility | Soluble in organic solvents | Sparingly soluble in water, insoluble in some organic solvents |
| Data sourced from references wikipedia.orgscbt.comchemeo.comsepax-tech.com.cndrugbank.com |
Table 2: Research Applications of this compound
| Application Area | Specific Use | Key Finding/Advantage |
| Peptide Synthesis | Building block in solid-phase peptide synthesis (SPPS). | Enhances peptide stability and bioavailability; allows for the creation of complex therapeutic peptides. chemimpex.com |
| Chemical Biology | Stable mimic of phosphotyrosine. | Allows for the study of phosphorylation-dependent protein interactions without enzymatic degradation by phosphatases. smolecule.com |
| Drug Discovery | Component of G protein-coupled receptor (GPCR) allosteric modulators. | Enabled the discovery of a selective negative allosteric modulator for the β2-adrenergic receptor. pnas.org |
| Drug Discovery | Synthesis of somatostatin receptor antagonists. | Used in the development of potential agents for cancer theranostics. frontiersin.org |
| Protein Engineering | Site-specific incorporation into proteins. | Introduces novel hydrogen-bonding capabilities, allowing for the fine-tuning of protein structure and function. |
| Neuroscience | Component in peptides targeting neurotransmitter systems. | Aids in the development of probes and potential therapeutics for neurological disorders. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVAXCWACWDNIQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376132 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223593-04-2 | |
| Record name | L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of L 4 Carbamoylphenylalanine
Advanced Synthetic Routes for L-4-Carbamoylphenylalanine and its Precursors
The efficient and stereochemically pure synthesis of this compound is crucial for its use as a building block in various research and development applications.
The asymmetric synthesis of this compound often involves the stereoselective construction of its precursor, L-4-cyanophenylalanine, followed by hydrolysis of the nitrile group. One notable approach is the enzymatic synthesis using phenylalanine ammonia lyases (PALs). These enzymes can catalyze the asymmetric amination of transcinnamic acid derivatives to produce the corresponding L-phenylalanine analogs with high enantioselectivity. By engineering PALs, their substrate scope can be expanded to accept substituted cinnamic acids, offering a green and efficient route to chiral amino acids.
Another strategy involves the use of chiral auxiliaries or catalysts in more traditional organic synthesis. For instance, asymmetric alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary with a 4-(halomethyl)benzonitrile can establish the desired stereocenter. Subsequent removal of the auxiliary and hydrolysis of the nitrile furnishes this compound.
A chemoenzymatic approach can also be employed, combining the strengths of chemical synthesis and biocatalysis. For example, a racemic precursor can be synthesized chemically, followed by an enzymatic resolution step that selectively transforms the desired L-enantiomer, allowing for its separation.
In peptide synthesis and other chemical modifications, the amino and carboxyl groups of this compound must be temporarily protected to prevent unwanted side reactions. The most common protecting groups for the α-amino group are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc-L-4-carbamoylphenylalanine: The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This protecting group is stable under a variety of conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA).
Fmoc-L-4-carbamoylphenylalanine: The Fmoc group is installed by treating this compound with Fmoc-chloride or Fmoc-succinimidyl carbonate under basic conditions. The Fmoc group is notably base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent, making it orthogonal to the acid-labile Boc group. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).
| Protecting Group | Introduction Reagent | Cleavage Condition |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine) |
For this compound to be a viable tool in research and development, scalable synthetic routes are essential. Industrial-scale production often favors enzymatic or chemoenzymatic processes due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to purely chemical methods.
One scalable approach involves the enzymatic hydrolysis of L-4-cyanophenylalanine to this compound using a nitrilase enzyme. This method is attractive as it can be performed in aqueous media under mild conditions and can exhibit high chemoselectivity, avoiding hydrolysis of the amide to the carboxylic acid. The precursor, L-4-cyanophenylalanine, can be synthesized on a large scale from readily available starting materials google.com. For instance, a method starting from 2-[(benzyloxycarbonyl)amino]diethyl malonate and p-cyanobenzyl halide has been reported google.com.
Furthermore, fermentation-based approaches, where microorganisms are engineered to produce non-proteinogenic amino acids, represent a promising avenue for the large-scale and sustainable production of this compound.
Functionalization and Derivatization Strategies
The chemical structure of this compound offers several points for modification, allowing for the synthesis of derivatives with tailored properties for specific applications.
The carbamoyl (B1232498) group (-CONH₂) of this compound is a key site for modification to enhance molecular interactions. The hydrogen bond donor and acceptor capabilities of this group can be altered through N-alkylation or N-acylation.
N-Alkylation: Introducing alkyl groups on the nitrogen atom of the carbamoyl group can modulate its hydrogen bonding capacity and steric profile. This can be achieved by reacting a protected this compound derivative with an alkyl halide in the presence of a base. Such modifications can be used to fine-tune the binding affinity of a peptide containing this residue to its biological target.
N-Acylation: Acylation of the carbamoyl nitrogen introduces an additional carbonyl group, which can alter the electronic properties and hydrogen bonding potential of the side chain. This can be accomplished using an acyl chloride or anhydride. These modifications can be designed to introduce reporter groups or to mimic post-translational modifications.
These modifications can be guided by computational modeling to predict their impact on the binding affinity and selectivity of the resulting molecules.
The phenyl ring and the carbamoyl group together provide a versatile scaffold for the attachment of various functionalities for specific biological targeting. This can involve the synthesis of peptide-drug conjugates (PDCs) or the incorporation of bioorthogonal handles.
Peptide-Drug Conjugates: this compound can be incorporated into peptides that target specific cell surface receptors, and the carbamoyl group can be used as a handle to attach a cytotoxic drug. This strategy allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity mdpi.com. The linkage between the amino acid and the drug is often designed to be cleavable under specific conditions found in the target cells.
Bioorthogonal Chemistry: The side chain can be modified to include a bioorthogonal functional group, such as an azide or an alkyne. These groups are chemically inert in biological systems but can be specifically reacted with a complementary functional group on another molecule through "click chemistry" reactions. This allows for the site-specific labeling of proteins or the construction of complex biomolecular architectures in a biological context. For example, a derivative of this compound could be synthesized with an azido group attached to the phenyl ring, allowing for its subsequent conjugation to an alkyne-containing molecule.
These derivatization strategies significantly expand the utility of this compound beyond its role as a simple building block, enabling the creation of sophisticated molecular tools for chemical biology and drug discovery.
| Modification Strategy | Functional Group Targeted | Potential Application |
| N-Alkylation | Carbamoyl Nitrogen | Modulation of binding affinity |
| N-Acylation | Carbamoyl Nitrogen | Introduction of reporter groups |
| Peptide-Drug Conjugation | Carbamoyl Group/Phenyl Ring | Targeted cancer therapy mdpi.com |
| Bioorthogonal Modification | Phenyl Ring | Site-specific protein labeling |
Incorporation into Complex Molecular Architectures
The unique structural attributes of this compound, particularly the presence of a carbamoyl group on the phenyl ring, make it a valuable building block for the synthesis of complex molecular architectures such as peptides, peptidomimetics, and macrocycles. Its incorporation allows for the introduction of specific functionalities that can influence molecular conformation, solubility, and biological interactions through hydrogen bonding.
The primary method for integrating this compound into larger molecules is through peptide synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent technique. wikipedia.orgbachem.com In this process, the growing peptide chain is covalently attached to an insoluble resin support, which facilitates the sequential addition of amino acids. bachem.com
The incorporation using the widely adopted Fmoc/tBu strategy proceeds as follows:
Preparation : this compound is prepared with its α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The side-chain carbamoyl group is generally stable to the conditions of SPPS and typically does not require an additional protecting group. peptide.com
Coupling : The carboxyl group of Fmoc-L-4-carbamoylphenylalanine-OH is activated using standard coupling reagents (e.g., HBTU, HATU) and then reacted with the free N-terminal amine of the resin-bound peptide chain.
Deprotection : Following the coupling step, the Fmoc protecting group is removed from the newly incorporated residue using a mild base, typically a solution of piperidine in an organic solvent like DMF, exposing a new N-terminal amine for the next coupling cycle. masterorganicchemistry.com
Cleavage : Once the desired sequence is assembled, the entire peptide is cleaved from the resin support, and any remaining side-chain protecting groups from other amino acids are removed simultaneously, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). masterorganicchemistry.com
This stepwise approach allows for the precise placement of this compound within a peptide sequence. wikipedia.org The resulting linear peptides can be final products or serve as precursors for more complex structures like macrocycles. Macrocyclization is a common strategy to enhance the stability, binding affinity, and selectivity of peptides. nih.govnih.gov A linear peptide containing this compound can be cyclized, for example, through a "head-to-tail" amide bond formation between its N- and C-termini. nih.gov
The table below outlines the general methodologies for incorporating this compound into different molecular architectures.
| Molecular Architecture | Synthetic Strategy | Key Steps for Incorporation | Potential Role of this compound |
| Linear Peptides | Fmoc Solid-Phase Peptide Synthesis (SPPS) | 1. Protection of the α-amino group with Fmoc. 2. Activation of the α-carboxyl group. 3. Coupling to the resin-bound peptide chain. 4. Fmoc deprotection to allow chain elongation. | Introduces a hydrogen-bonding side chain; can modulate peptide conformation and solubility. |
| Macrocyclic Peptides | SPPS followed by Solution-Phase Cyclization | 1. Synthesis of a linear peptide precursor containing the residue via SPPS. 2. Cleavage from the resin while keeping side-chain protecting groups if necessary. 3. Head-to-tail cyclization via amide bond formation under dilute conditions. | Acts as a structural component within the macrocyclic ring; the carbamoyl group can form intramolecular hydrogen bonds to constrain conformation or interact with external targets. |
| Peptidomimetics | Hybrid of Peptide and Organic Synthesis | 1. Incorporation into a peptide backbone via SPPS or solution-phase methods. 2. Post-synthesis modification of the peptide or use in fragment condensation with non-peptidic moieties. | Serves as a scaffold to attach other functional groups or as a recognition element in non-natural backbones. |
L 4 Carbamoylphenylalanine in Peptide Chemistry and Peptidomimetics
Role as a Non-Canonical Amino Acid in Peptide Synthesis
The integration of L-4-Carbamoylphenylalanine into peptide sequences allows for the introduction of specific structural and functional motifs that are not accessible with the 20 proteinogenic amino acids. This non-canonical amino acid can influence peptide folding, stability, and receptor interactions.
The most common method for incorporating this compound into a growing peptide chain is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). uci.edudu.ac.in The commercially available Fmoc-L-4-carbamoylphenylalanine can be readily used in standard automated or manual SPPS protocols. uci.edu
The general cycle for integrating Fmoc-L-4-carbamoylphenylalanine involves:
Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide using a base, typically a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). du.ac.in
Activation and Coupling: The carboxylic acid of Fmoc-L-4-carbamoylphenylalanine is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly freed N-terminal amine of the peptide on the solid support. chempep.comsigmaaldrich.com
Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. du.ac.in
Table 1: Common Coupling Reagents Used in SPPS
| Coupling Reagent Class | Examples |
|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP® |
The choice of coupling reagent and reaction conditions, such as temperature and time, can be optimized to ensure efficient incorporation of Fmoc-L-4-carbamoylphenylalanine, especially in sequences prone to aggregation. sigmaaldrich.comluxembourg-bio.com
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains relevant, particularly for the large-scale production of shorter peptides and for fragment condensation strategies to create longer peptides. nih.govnih.govslideshare.netlibretexts.org In this approach, protected amino acids are coupled in a homogenous solution, and the intermediate products are isolated and purified after each step. slideshare.netlibretexts.org
This compound can be utilized in solution-phase synthesis, typically with its amino group protected by a Boc (tert-butyloxycarbonyl) or Fmoc group and its carboxyl group as a methyl or benzyl (B1604629) ester. libretexts.org The principles of activation and coupling are similar to those in SPPS, employing reagents like DCC or EDC to facilitate peptide bond formation. libretexts.org Fragment condensation, where pre-synthesized peptide fragments are coupled in solution, is a powerful strategy for assembling larger, more complex peptides that may be challenging to produce via a stepwise solid-phase approach. nih.gov
The introduction of this compound can significantly influence the three-dimensional structure and stability of a peptide. The carbamoylphenyl side chain can engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which can stabilize specific secondary structures such as β-turns or helical conformations.
Furthermore, the incorporation of unnatural amino acids like this compound can enhance the proteolytic stability of peptides. nih.govnih.gov Natural proteases are often highly specific for their substrates, and the presence of a non-proteinogenic residue can hinder recognition and cleavage, thereby prolonging the peptide's half-life in biological systems. nih.govnih.govresearchgate.net
Design and Synthesis of this compound-Containing Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, oral bioavailability, and receptor selectivity. This compound is a valuable building block in the design of peptidomimetics due to its unique structural features.
One of the key applications of this compound in peptidomimetic design is its potential to act as a structural mimic of other amino acids, most notably arginine. The carbamoyl (B1232498) group can participate in hydrogen bonding interactions similar to the guanidinium (B1211019) group of arginine, allowing it to potentially interact with arginine-binding sites in receptors and enzymes. This strategy of bioisosteric replacement can lead to the development of novel receptor agonists or antagonists with modified pharmacological profiles. nih.govnih.gov
An area where non-canonical amino acids have been successfully employed is in the development of growth hormone-releasing peptide (GHRP) analogs. nih.govnih.govprospecbio.com These synthetic peptides and peptidomimetics stimulate the release of growth hormone and have therapeutic potential. nih.govnih.govprospecbio.com The incorporation of unnatural amino acids, including derivatives of phenylalanine, has been a key strategy in optimizing the potency and stability of these compounds. nih.govprospecbio.com
The biological activity of a peptide is intimately linked to its three-dimensional conformation. By introducing conformational constraints, it is possible to lock a peptide into its bioactive conformation, leading to enhanced potency and selectivity. The rigid phenyl ring of this compound can restrict the conformational freedom of the peptide backbone and the side chain itself.
This conformational constraint can be particularly important in the design of peptidomimetics that target protein-protein interactions. By pre-organizing the key pharmacophoric groups in a favorable orientation for binding, the entropic penalty upon receptor binding is reduced, which can translate to higher affinity. The relationship between the conformation of this compound-containing peptidomimetics and their biological activity can be elucidated through structure-activity relationship (SAR) studies, where systematic modifications to the peptide sequence and the structure of the non-canonical residue are correlated with changes in biological function. nih.gov
Backbone Modifications and this compound Integration
Peptide backbone modifications are crucial for fine-tuning the conformational, physicochemical, and biological properties of peptides. researchgate.net These alterations can profoundly influence enzymatic stability, membrane permeability, and receptor binding affinity. nih.govresearchgate.net Integrating this compound into such modified backbones combines the unique properties of this amino acid with the structural advantages conferred by backbone editing.
One of the most common and effective backbone modifications is N-methylation, the addition of a methyl group to a backbone amide nitrogen. nih.gov This modification can enhance metabolic stability by sterically hindering protease activity and can improve cell permeability by reducing the number of hydrogen bond donors, which often leads to the formation of intramolecular hydrogen bonds. nih.govresearchgate.net While specific studies detailing the N-methylation of this compound-containing peptides are not prevalent, the established synthetic protocols for N-methylation on solid supports are applicable. nih.govresearchgate.net Integrating an N-methyl group adjacent to an this compound residue could modulate the local conformation, potentially influencing the orientation of the carbamoylphenyl side chain and its interaction with a biological target.
Cyclic Peptidomimetics Incorporating this compound
Cyclization is a powerful strategy for transforming flexible linear peptides into conformationally constrained and more drug-like macrocycles. nih.gov This conformational restriction reduces the entropic penalty upon binding to a receptor and can significantly enhance affinity, selectivity, and stability. nih.govnih.gov Various cyclization strategies, including head-to-tail, side-chain-to-side-chain, and backbone cyclization, are employed to create diverse cyclic peptide scaffolds. nih.govbiosynth.com
The incorporation of this compound into cyclic peptidomimetics can serve multiple purposes. Its side chain can act as a crucial pharmacophoric element for receptor interaction, or its steric bulk can help to stabilize a specific backbone conformation. For example, in the design of cyclic opioid receptor antagonists like zyklophin, a cyclic analog of Dynorphin A, specific residues are crucial for maintaining high affinity and antagonist activity. researchgate.net Substituting a key aromatic residue in such a scaffold with this compound could modulate receptor selectivity and potency through the unique hydrogen-bonding capabilities of its carbamoyl group.
Conformational analysis of cyclic peptides is essential for understanding their structure-activity relationships. nih.govgla.ac.uk Techniques such as NMR spectroscopy and molecular dynamics simulations are used to elucidate the three-dimensional structure of these molecules in solution. nih.govnih.gov For a cyclic peptidomimetic containing this compound, these studies would reveal the spatial orientation of the carbamoylphenyl group relative to other pharmacophoric elements, providing critical insights for designing next-generation analogs with improved biological profiles.
Structure-Activity Relationship (SAR) Studies of this compound-Containing Peptides and Peptidomimetics
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For peptides and peptidomimetics containing this compound, SAR studies elucidate the role of this specific residue in molecular recognition and function, guiding the design of more potent and selective therapeutic candidates. nih.govnih.gov
Positional Scanning and Amino Acid Substitutions
Positional scanning is a systematic approach used to probe the importance of each amino acid residue in a peptide sequence. genscript.com In a positional scanning library, a specific position in a parent peptide is substituted with a panel of other amino acids (natural or unnatural) to assess which substitutions retain, enhance, or diminish activity. nih.gov This technique is invaluable for optimizing lead peptides. genscript.com
When applied to a peptide containing this compound, positional scanning can serve two main purposes:
Optimizing the position of this compound : By "walking" the this compound residue through different positions in a peptide sequence, researchers can identify the optimal location for its contribution to activity.
Probing the requirements at a specific position : If this compound is already known to be at a critical position, substituting it with other amino acids can reveal the structural requirements for activity at that site. For instance, replacing this compound with Phenylalanine, Tyrosine, 4-Aminophenylalanine, or Asparagine could dissect the relative importance of the aromatic ring, the carbamoyl group's hydrogen-bonding capacity, and the side chain's length and electronics.
A classic example of amino acid substitution is seen in opioid peptide research, where the N-terminal Tyrosine is critical for activity. Substitution of this Tyr with this compound in a Leu-Enkephalin analog was found to increase both potency and selectivity for the delta-opioid receptor, challenging the long-held belief that a phenolic hydroxyl group was essential for high-affinity binding. This highlights how a strategic substitution with this compound can introduce novel and beneficial interactions.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. nih.govcreative-biolabs.com Elucidating the key pharmacophoric features of this compound within a ligand-receptor complex is crucial for understanding its contribution to binding affinity. The side chain of this compound presents a unique combination of features.
| Feature | Description | Potential Role in Molecular Recognition |
| Aromatic Ring | A non-polar, planar phenyl group. | Participates in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the receptor binding pocket. |
| Carbamoyl Group (-CONH2) | A polar, neutral group located at the para position. | Acts as both a hydrogen bond donor (via -NH2) and a hydrogen bond acceptor (via C=O), allowing for specific and directional interactions with the receptor. |
| Spatial Arrangement | The carbamoyl group is held at a defined distance and orientation from the peptide backbone. | Positions the hydrogen-bonding moiety to interact with specific polar residues in the target protein, contributing to selectivity and affinity. |
The common pharmacophore for classical opioid ligands includes a positively charged amine and an aromatic ring. lboro.ac.uknih.gov The substitution of Tyr with this compound replaces the phenolic hydroxyl group (an H-bond donor and weak acid) with a carbamoyl group (an H-bond donor and acceptor). This change alters the electronic and hydrogen-bonding pattern, which can lead to different binding modes and improved selectivity for specific opioid receptor subtypes.
Rational Design Based on SAR Insights
Rational design uses the knowledge gained from SAR and structural studies to design new molecules with improved properties. nih.govfrontiersin.org Insights derived from studying this compound-containing peptides can guide the development of next-generation peptidomimetics.
The process typically follows these steps:
Identify a Hit/Lead : An initial peptide containing this compound shows promising activity (e.g., the Leu-Enkephalin analog).
Conduct SAR Studies : Through techniques like positional scanning and amino acid substitution, the key interactions of the this compound residue and its neighbors are mapped. For example, it might be determined that the carbamoyl group's hydrogen-bonding capacity is essential and that a hydrophobic pocket accommodates the aromatic ring.
Develop a Pharmacophore Model : A 3D pharmacophore model is generated, defining the ideal spatial arrangement of the aromatic ring, hydrogen bond donors/acceptors, and other key features.
Design New Analogs : Based on the SAR and pharmacophore model, new molecules are designed. This could involve:
Conformational Constraint : Introducing cyclization or backbone modifications to lock the this compound side chain and other key residues in the bioactive conformation. nih.gov
Scaffold Hopping : Replacing the peptide backbone with a non-peptidic scaffold that orients the this compound side chain and other pharmacophoric groups in the same 3D arrangement.
Side Chain Modification : Fine-tuning other parts of the molecule to enhance secondary interactions or improve pharmacokinetic properties, while maintaining the core binding elements defined by the this compound pharmacophore.
This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the SAR of this compound, accelerates the discovery of potent, selective, and more drug-like therapeutic candidates. mdpi.com
Biological Activities and Mechanistic Investigations of L 4 Carbamoylphenylalanine and Its Derivatives
Enzyme Inhibition Studies
L-4-Carbamoylphenylalanine, as a non-canonical amino acid, serves as an interesting scaffold in medicinal chemistry for the development of enzyme inhibitors. Its structural similarity to the endogenous amino acid L-phenylalanine allows it to be recognized by various enzymes, while the carbamoyl (B1232498) group at the para-position of the phenyl ring offers unique opportunities for specific interactions within an enzyme's active site. Research into its derivatives has provided insights into their potential enzymatic targets and inhibitory mechanisms.
The study of enzyme kinetics is fundamental to characterizing the mode of action of an inhibitor. Different types of inhibition—competitive, non-competitive, and uncompetitive—reveal how a compound interacts with an enzyme and its substrate. While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on closely related phenylalanine derivatives provide a framework for its potential mechanisms.
For instance, phenylalanine analogues have been investigated as allosteric activators of phenylalanine hydroxylase. One study found that L-4-aminophenylalanine, a structurally similar compound to this compound, resulted in lower levels of enzyme activation compared to L-phenylalanine itself nih.gov. This suggests that modifications on the phenyl ring significantly influence the interaction with the enzyme's regulatory domains.
The inhibitory potential of phenylalanine derivatives has also been explored against other enzymes. For example, derivatives of 4-(OBz)phenylalanine have been identified as N-type calcium channel blockers nih.gov. The mechanism of inhibition for such compounds often involves direct binding to the channel, thereby preventing the influx of calcium ions.
The general mechanisms of enzyme inhibition are typically elucidated using graphical methods like Lineweaver-Burk plots, which can distinguish between competitive, non-competitive, and uncompetitive inhibition based on their effects on the kinetic parameters Km and Vmax.
Table 1: Effects of Different Inhibition Types on Kinetic Parameters
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
|---|---|---|---|
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Identifying the specific enzymes that this compound and its derivatives interact with is a key area of research. Based on its structure, several potential enzyme targets can be hypothesized.
Phenylalanine Hydroxylase (PAH): As an analogue of L-phenylalanine, this compound is a natural candidate for interaction with PAH. The carbamoyl group could influence binding at the active or allosteric site. Studies on analogues like L-4-aminophenylalanine show that modifications at the 4-position of the phenyl ring are tolerated and can modulate enzyme activity nih.gov.
Phenylalanine Ammonia-Lyase (PAL): This enzyme is crucial for the biosynthesis of phenylpropanoids in plants. Research efforts to engineer this pathway involve understanding how PAL is regulated by phenylalanine and its analogues, suggesting it as a potential target usda.gov.
Amino Acid Transporters: While not enzymes, transporters like the L-type amino acid transporter 1 (LAT1) are crucial for the uptake of amino acids into cells and are important targets in drug delivery. Phenylalanine derivatives are known to interact with LAT1, and modifications to the phenyl ring can significantly impact binding affinity and selectivity .
Proteases: The phenylalanine scaffold is common in protease inhibitors, where the side chain interacts with specific pockets (e.g., S1 pocket) of the enzyme. The carbamoyl group could form specific hydrogen bonds within such pockets, enhancing binding affinity.
Binding interactions are typically studied using techniques like X-ray crystallography and molecular modeling. These methods can reveal the precise orientation of the inhibitor within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its potency.
Structure-based drug design is a powerful strategy for developing potent and selective enzyme inhibitors. This approach relies on the three-dimensional structure of the target enzyme to design molecules that fit precisely into the active site. This compound can serve as a valuable building block or starting point in such endeavors.
The design process often involves:
Identifying a Target: An enzyme implicated in a disease process is chosen.
Structural Determination: The 3D structure of the enzyme, often in complex with a known ligand, is determined using X-ray crystallography or NMR spectroscopy.
In Silico Screening/Design: Computational methods are used to dock virtual libraries of compounds into the active site or to design novel molecules with complementary shapes and chemical properties. The carbamoyl group of this compound, for instance, can be strategically used to form hydrogen bonds with specific residues in the target's active site.
Chemical Synthesis and Biological Evaluation: The designed compounds are synthesized and tested for their inhibitory activity.
Iterative Optimization: The structure of the enzyme in complex with a promising inhibitor can be determined, providing insights for further structural modifications to improve potency and selectivity. This iterative cycle is a hallmark of structure-based drug design.
An example of a related approach is the development of N,N-dialkylpeptidylamines as N-type calcium channel blockers, where modifications of an amino acid moiety led to novel molecules with potent activity nih.gov.
Receptor Binding and Modulation
In addition to interacting with enzymes, amino acid derivatives can also bind to and modulate the activity of various receptors, particularly those in the central nervous system that recognize endogenous amino acid neurotransmitters.
The affinity of a ligand for a receptor is a measure of how tightly it binds, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Selectivity refers to a compound's ability to bind to a specific receptor subtype over others. High selectivity is a desirable property for therapeutic agents as it can minimize off-target effects.
While direct receptor binding data for this compound is scarce, studies on related propanoic acid and phenylalanine derivatives provide valuable context. For example, various derivatives of (S)-2-amino-3-(4-substituted-phenyl)propanoic acid have been evaluated for their activity at glutamate (B1630785) receptors, such as the AMPA and NMDA receptors nih.govfrontiersin.orgresearchgate.net. These receptors are critical for excitatory neurotransmission in the brain.
The general approach to determine receptor affinity and selectivity involves:
Radioligand Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. A panel of different receptor subtypes is typically used to assess selectivity.
Functional Assays: These experiments measure the functional response of a cell upon receptor activation or inhibition by the test compound.
Once a compound is shown to bind to a receptor, it is further profiled to determine whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its endogenous ligand). Some compounds may also act as partial agonists or inverse agonists.
The profiling of phenylalanine and propanoic acid derivatives at glutamate receptors has revealed compounds with a range of activities. For instance, within a series of (S)-2-amino-3-(isoxazolyl)propionic acid derivatives, some compounds act as full agonists at the AMPA receptor, while structurally similar enantiomers can act as antagonists nih.gov. Similarly, derivatives of (R)-2-amino-3-propanoic acid have been developed as NMDA receptor glycine (B1666218) site agonists with varying activity across different GluN2 subunits frontiersin.org.
This demonstrates that subtle structural changes, such as the nature and position of substituents on the phenyl ring or the stereochemistry of the alpha-carbon, can dramatically alter the pharmacological profile of a compound, converting an agonist into an antagonist or modulating its subtype selectivity. The carbamoyl moiety of this compound would be expected to significantly influence its interaction with a receptor's binding pocket, potentially conferring a unique agonist or antagonist profile.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-phenylalanine |
| L-4-aminophenylalanine |
| (S)-2-amino-3-(isoxazolyl)propionic acid derivatives |
| (R)-2-amino-3-propanoic acid derivatives |
| 4-(OBz)phenylalanine derivatives |
Allosteric Modulation Mechanisms
There is no available research detailing the specific mechanisms by which this compound or its derivatives may act as allosteric modulators. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its natural ligand. However, studies identifying a specific allosteric binding site for this compound, or characterizing its effects (positive, negative, or silent modulation) on any particular receptor, have not been published.
Interactions with Biological Pathways
Detailed investigations into the interactions of this compound with specific biological pathways are not available in the current body of scientific literature.
Influence on Cellular Signaling Cascades
Information regarding the influence of this compound on cellular signaling cascades is not available. Research has not yet explored whether this compound activates or inhibits key signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), protein kinase A (PKA), or others that are crucial for cellular processes.
Modulation of Protein-Protein Interactions
There is no published evidence to suggest that this compound modulates protein-protein interactions. The study of how small molecules can enhance or disrupt the binding of two or more proteins is a significant area of research, but this compound has not been identified as a modulator in this context.
Impact on Gene Expression and Regulation
The impact of this compound on gene expression and regulation remains uninvestigated. There are no studies available that have assessed changes in gene transcription or translation in response to cellular exposure to this compound. Therefore, its potential role in upregulating or downregulating specific genes is unknown.
Due to the absence of specific research findings for this compound in these areas, data tables and detailed research discussions as requested cannot be generated at this time.
Preclinical Research and Therapeutic Potential of L 4 Carbamoylphenylalanine Derivatives
Applications in Drug Discovery and Development
Derivatives of L-4-Carbamoylphenylalanine have emerged as promising candidates in drug discovery, particularly as inhibitors of the CXCR4 receptor. The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a significant role in cancer metastasis and HIV entry into cells, making it an attractive therapeutic target.
The discovery of this compound derivatives as CXCR4 antagonists often begins with high-throughput screening or the rational design of compounds that mimic the binding of the natural ligand. Once an initial lead compound is identified, a process of chemical optimization is undertaken to enhance its potency, selectivity, and pharmacokinetic properties.
This optimization process involves systematic modifications of the this compound scaffold. For instance, structure-activity relationship (SAR) studies have explored the impact of substituting different chemical groups at various positions on the core molecule. A key area of modification has been the piperazine (B1678402) moiety, which is often linked to the this compound core. The introduction of various aromatic and heterocyclic groups to the piperazine ring has been shown to significantly influence the antagonist activity.
An example of a lead compound derived from this scaffold is N-(1-(4-(4-carbamoyl-L-phenylalanyl)-1-piperazinyl)ethyl)-2-isoquinolinecarboxamide. Optimization of this and similar compounds involves modifying the isoquinoline (B145761) and ethyl groups to improve binding affinity and cellular activity. The goal is to develop derivatives with high potency, as indicated by low nanomolar IC50 values in competitive binding assays and functional assays that measure the inhibition of CXCL12-induced signaling.
| Compound Scaffold | Key Modification Site | Objective of Optimization | Example Derivative Class |
|---|---|---|---|
| This compound-piperazine | Piperazine Substituent | Enhance CXCR4 Binding Affinity | Arylcarboxamides |
| This compound-piperazine | Amino Acid Backbone | Improve Selectivity and Pharmacokinetics | N-alkylated derivatives |
| This compound-piperazine | Carbamoylphenyl Group | Modulate Receptor Interaction | Substituted Phenyl Rings |
Rational drug design plays a pivotal role in the development of this compound-based therapeutics. This approach utilizes the known three-dimensional structure of the target protein, in this case, the CXCR4 receptor, to design molecules that fit precisely into its binding pocket. Computational methods such as molecular docking and dynamics simulations are employed to predict the binding modes and affinities of novel derivatives.
Through this process, libraries of virtual compounds can be created and screened computationally to prioritize the synthesis of the most promising candidates. This significantly accelerates the drug discovery process and reduces the reliance on traditional trial-and-error methods. nih.gov
Drug resistance is a major challenge in cancer therapy, and the CXCL12/CXCR4 signaling axis is known to contribute to this phenomenon by promoting cancer cell survival, proliferation, and metastasis. nih.gov By developing potent this compound-based CXCR4 antagonists, researchers aim to counteract these resistance mechanisms.
The therapeutic strategy involves inhibiting the signals that protect cancer cells from the effects of chemotherapy. For instance, CXCR4 activation can lead to the upregulation of anti-apoptotic proteins and drug efflux pumps, which reduce the efficacy of cytotoxic agents. nih.gov By blocking the CXCR4 receptor with an this compound derivative, it may be possible to re-sensitize resistant cancer cells to conventional therapies. Preclinical studies are exploring the use of these derivatives in combination with standard chemotherapeutic agents to overcome resistance and improve treatment outcomes. While direct evidence of this compound derivatives reversing drug resistance is still emerging, their mechanism of action provides a strong rationale for their investigation in this context.
Therapeutic Area-Specific Preclinical Investigations
The therapeutic potential of this compound derivatives is being explored in several disease areas, with a primary focus on oncology and neuroscience.
In the field of oncology, the CXCL12/CXCR4 axis is a well-validated target, as it is involved in the metastasis of numerous cancers, including breast, prostate, and lung cancer. nih.gov Cancer cells that express CXCR4 on their surface can migrate towards gradients of CXCL12, which is often secreted by tissues in the metastatic sites, such as the bone marrow, lungs, and liver.
Preclinical research has demonstrated that this compound-based CXCR4 antagonists can effectively inhibit the migration and invasion of cancer cells in vitro. These compounds are evaluated in assays such as the transwell migration assay, where they have been shown to reduce the number of cancer cells moving towards a CXCL12 stimulus. The potency of these derivatives is often quantified by their IC50 values in such functional assays.
| Derivative Class | Cancer Cell Line | Assay Type | Observed Effect | Reported Potency (IC50) |
|---|---|---|---|---|
| Isoquinolinecarboxamide Derivative | Breast Cancer (MDA-MB-231) | CXCR4 Competitive Binding | Displacement of CXCL12 | Low Nanomolar Range |
| Isoquinolinecarboxamide Derivative | Prostate Cancer (PC-3) | Cell Migration Assay | Inhibition of CXCL12-induced migration | Low Nanomolar Range |
| Generic this compound Scaffold | Various Solid Tumors | In vivo Metastasis Model | Reduction in metastatic nodules | Data Dependent on Specific Derivative |
The CXCL12/CXCR4 signaling pathway is also implicated in various processes within the central nervous system (CNS), including neurodevelopment, inflammation, and neurotransmission. Consequently, this compound derivatives that can cross the blood-brain barrier are being investigated for their potential in treating neurological disorders.
Preclinical studies in neuroscience are exploring the role of these CXCR4 antagonists in conditions such as neuroinflammatory diseases, neuropathic pain, and recovery from stroke. The rationale is that by modulating CXCR4 signaling, it may be possible to reduce inflammation, protect neurons from damage, and promote repair mechanisms within the CNS. For instance, in models of neuropathic pain, blocking CXCR4 has been shown to alleviate hypersensitivity. The development of this compound derivatives with favorable CNS penetration is a key focus of this research area. nih.gov
Advanced Drug Delivery System Research
This compound is recognized not only for the therapeutic potential of its derivatives but also for its utility as a building block in advanced drug delivery systems. Its structure as a non-proteinogenic amino acid allows for its incorporation into conjugates and nanocarriers designed for targeted and controlled drug release.
The conjugation of therapeutic agents to targeting moieties is a key strategy for enhancing drug delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. Amino acids and peptides are frequently used in these conjugates due to their biocompatibility and ability to interact with specific biological targets. mdpi.comjddtonline.infonih.gov this compound, particularly in its Fmoc-protected form (Fmoc-L-4-carbamoylphenylalanine), serves as a valuable building block in solid-phase peptide synthesis. chemimpex.com This allows for its precise incorporation into peptide sequences designed for therapeutic applications.
The general strategy for using amino acid conjugates for targeted delivery involves several key aspects:
Enhanced Permeability and Uptake: Conjugating a drug to an amino acid or peptide can facilitate its transport across cell membranes, often by hijacking natural amino acid transporters that are overexpressed on certain cancer cells. nih.gov
Improved Physicochemical Properties: Conjugation can improve the aqueous solubility and permeability of poorly water-soluble drugs, which is a common challenge in drug development. jddtonline.info
Site-Specific Delivery: Peptides can be designed to bind to specific receptors that are upregulated on target cells, ensuring that the drug conjugate accumulates where it is needed most. nih.gov
While specific PDCs based on this compound are still in early research phases, its role as a component in peptide synthesis positions it as a key element for the future development of next-generation targeted therapies. chemimpex.com
Nanocarriers are systems at the nanometer scale designed to improve the delivery of therapeutic agents. The incorporation of amino acid derivatives into these systems can enhance their biocompatibility, biodegradability, and targeting capabilities. Polyaminoacids, which are polymers made of amino acid monomers, are considered smart nanocarriers for drug delivery. ijbcp.comresearchgate.net These materials can be sensitive to environmental cues like pH, allowing for triggered drug release in specific cellular compartments, such as acidic lysosomes. ijbcp.com
Research has explored the use of various amino acids, including L-phenylalanine, in the creation of nanocarriers. For example, starch has been grafted with amino acids like L-phenylalanine, L-alanine, and L-leucine to create novel drug nanocarrier agents. nih.govnih.govtbzmed.ac.ir These starch-amino acid derivatives can self-assemble into spherical nanoparticles, with sizes in the range of 90-140 nm, capable of encapsulating model drugs like naproxen. The release of the drug from these nanocarriers often follows a Fickian diffusion mechanism. nih.govtbzmed.ac.ir
The advantages of using amino acid-based nanocarriers are summarized in the table below:
| Nanocarrier Type | Constituent Amino Acids | Key Features and Advantages |
| Polyaminoacid Nanoparticles | Polylysine, Polyarginine, Polyglutamic acid | Biocompatible, biodegradable, pH-sensitive, can be conjugated with drugs and proteins, efficient drug loading. ijbcp.comresearchgate.net |
| Starch-g-Amino Acid Nanoparticles | L-Alanine, L-Leucine, L-Phenylalanine | Simple synthesis, forms spherical nanoparticles, suitable for encapsulating drugs, controlled release via diffusion. nih.govnih.govtbzmed.ac.ir |
Controlled release formulations are designed to release a therapeutic agent in a predictable manner over an extended period. This approach can maintain drug concentrations within a therapeutic window, reduce dosing frequency, and minimize side effects. Hydrophilic polymers are often used to create matrix systems that control drug release through swelling and diffusion. medrxiv.orgjocpr.com
While studies specifically detailing the controlled release of this compound are not widely available, research on structurally related amino acid derivatives, such as Levodopa (L-DOPA), provides valuable insights into the mechanisms that could be applied. Levodopa, used in the treatment of Parkinson's disease, has been formulated into controlled-release matrix tablets using hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC). jocpr.com
The primary mechanisms governing release from such matrix systems include:
Diffusion: The drug molecules move from an area of higher concentration (within the matrix) to an area of lower concentration (the surrounding fluid). The rate of diffusion is controlled by the polymer matrix, which forms a gel layer upon hydration.
Swelling and Erosion: As the hydrophilic polymer hydrates, it swells to form a gel. The drug diffuses through this gel layer. Over time, the outer layer of the matrix may also erode, releasing the drug. The kinetics of release can be described by models such as first-order release or non-Fickian (anomalous) transport, which involves a combination of diffusion and polymer matrix relaxation. researchgate.net
Physiologically based mathematical models have been developed to optimize the design of controlled-release formulations for amino acid-based drugs like Levodopa. medrxiv.orgnih.gov These models help in understanding how factors like absorption windows in the intestine can influence the design of a formulation that provides steady drug concentrations. Such modeling could be instrumental in developing an effective controlled-release system for this compound or its therapeutic derivatives, ensuring sustained delivery and maximizing therapeutic benefit.
Preclinical Efficacy and Safety Assessment Methodologies
The preclinical assessment of this compound derivatives relies on a structured progression of scientific investigation. This begins with foundational in vitro studies to establish biological activity, moves to in vivo models to understand efficacy in a physiological context, and is paralleled by rigorous toxicological evaluations to determine the safety profile.
In vitro Efficacy Studies
The initial evaluation of this compound derivatives commences with a suite of in vitro assays designed to elucidate their biological activity and mechanism of action at a cellular and molecular level. These studies are fundamental for identifying promising lead compounds and understanding their therapeutic potential before proceeding to more complex and resource-intensive in vivo testing.
A primary approach involves cell-based assays to determine the effect of these derivatives on specific cellular processes. For instance, if the therapeutic goal is to modulate the activity of a particular enzyme or receptor, assays using engineered cell lines that overexpress the target protein are employed. The efficacy of the this compound derivative can be quantified by measuring changes in downstream signaling molecules, reporter gene activation, or cell viability.
Another key in vitro methodology is the use of disease-specific cell models. For example, in the context of neurological disorders, primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons from patients can be utilized. These models allow researchers to assess the ability of this compound derivatives to mitigate pathological phenotypes, such as protein aggregation or oxidative stress. nih.gov The impact of phenylalanine accumulation, a hallmark of phenylketonuria, has been studied in vitro, revealing its role in inducing oxidative stress in brain tissue models. researchgate.net
The following table summarizes common in vitro assays that could be applied to assess the efficacy of this compound derivatives:
| Assay Type | Purpose | Example Readouts |
| Enzyme Inhibition/Activation Assays | To determine the direct effect of the compound on a specific enzyme. | IC50/EC50 values, kinetic parameters. |
| Receptor Binding Assays | To measure the affinity of the compound for a target receptor. | Ki, Kd values. |
| Cell Viability/Cytotoxicity Assays | To assess the impact of the compound on cell survival. | MTT, LDH release, apoptosis markers. |
| Reporter Gene Assays | To measure the activation or inhibition of a specific signaling pathway. | Luciferase, beta-galactosidase activity. |
| High-Content Screening (HCS) | To simultaneously evaluate multiple cellular parameters. | Changes in cell morphology, protein localization, and expression. |
| Organoid Cultures | To study the effect of the compound on a 3D, tissue-like structure. nih.gov | Changes in organoid morphology, cell differentiation, and function. nih.gov |
These in vitro studies are crucial for establishing a preliminary structure-activity relationship (SAR), guiding the chemical modification of the this compound scaffold to enhance potency and selectivity.
In vivo Efficacy Models
Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo models to assess their efficacy and physiological effects in a whole-organism context. The choice of animal model is critical and depends on the therapeutic indication being investigated.
Genetically engineered mouse models that recapitulate aspects of human diseases are frequently employed. For instance, if a derivative is being investigated for a metabolic disorder like phenylketonuria (PKU), mouse models with mutations in the phenylalanine hydroxylase (PAH) gene are invaluable. nih.gov In these models, researchers can assess the ability of the compound to reduce elevated phenylalanine levels and ameliorate associated pathologies.
For neurodegenerative diseases, transgenic mouse models that express human disease-associated proteins are often used. These models may develop relevant pathological features, such as protein aggregates and cognitive deficits, allowing for the evaluation of the therapeutic potential of this compound derivatives to modify the disease course.
The table below outlines various types of in vivo models that can be utilized in the preclinical testing of these compounds:
| Model Type | Description | Examples of Endpoints |
| Disease-Induced Models | Animals in which a disease state is induced through chemical or physical means. | Reduction in tumor size, improved organ function, behavioral recovery. |
| Genetically Engineered Models | Animals with specific genetic modifications to mimic human diseases. nih.gov | Correction of biochemical markers, prevention of pathological changes, increased survival. |
| Xenograft Models | Human cells or tissues are implanted into immunocompromised animals. | Inhibition of tumor growth, modulation of biomarkers. |
| Spontaneous or Natural Occurrence Models | Animals that naturally develop a disease similar to a human condition. nih.gov | Improvement in clinical signs, delay in disease progression. |
Throughout these in vivo studies, various parameters are measured to determine efficacy. These can include biochemical markers in blood and tissues, behavioral assessments, and histopathological analysis of relevant organs. These comprehensive studies provide critical data on the potential therapeutic utility of L--4-Carbamoylphenylalanine derivatives.
Toxicological Profiles and Risk Assessment
A thorough assessment of the toxicological profile of this compound derivatives is paramount to ensure their safety before they can be considered for human trials. This involves a series of studies designed to identify potential adverse effects and to determine a safe dose range.
The process of risk assessment begins with understanding the intrinsic properties of carbamoylated amino acids. It is known that carbamoyl-amino acids can be formed in vivo, particularly in conditions of elevated urea (B33335), such as in patients with end-stage renal disease. nih.gov The carbamoylation of the amino group of free amino acids, including phenylalanine, can interfere with their incorporation into proteins. nih.gov This provides a crucial starting point for investigating the potential toxicities of exogenously administered this compound derivatives.
Initial toxicological screening often involves in vitro cytotoxicity assays using various cell lines, including hepatocytes, to assess the potential for liver toxicity. Genotoxicity assays, such as the Ames test and chromosomal aberration assays, are also conducted to evaluate the mutagenic potential of the compounds.
In vivo toxicology studies are then performed in at least two animal species, typically a rodent and a non-rodent. These studies involve administering a range of doses of the this compound derivative and closely monitoring the animals for any signs of toxicity. Key components of these studies are summarized in the table below:
| Study Type | Objective | Key Parameters Monitored |
| Acute Toxicity | To determine the effects of a single high dose. | Mortality, clinical signs, gross pathology. |
| Repeat-Dose Toxicity | To evaluate the effects of long-term exposure. | Body weight, food consumption, hematology, clinical chemistry, organ weights, histopathology. |
| Safety Pharmacology | To assess the effects on vital organ systems (cardiovascular, respiratory, central nervous system). | Blood pressure, heart rate, respiratory rate, behavioral changes. |
| Genotoxicity | To evaluate the potential to damage genetic material. | Mutations, chromosomal aberrations. |
| Carcinogenicity | To assess the potential to cause cancer (long-term studies). | Tumor incidence and type. |
| Reproductive and Developmental Toxicity | To evaluate effects on fertility and fetal development. | Mating performance, litter size, birth defects. |
The data gathered from these comprehensive toxicological studies are used to identify any target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and conduct a thorough risk assessment to determine the potential for safe use in humans.
Analytical Methodologies for L 4 Carbamoylphenylalanine in Complex Matrices
Quantification in Biological Matrices
The choice of a quantitative method depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. For a modified amino acid like L-4-Carbamoylphenylalanine, highly sensitive and specific methods are generally preferred.
The method would typically involve reversed-phase liquid chromatography to separate this compound from other endogenous compounds. The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. nih.gov In this mode, a specific precursor ion of this compound is selected and fragmented, and a characteristic product ion is monitored for quantification. An isotopically labeled internal standard, such as ¹³C₆-L-4-Carbamoylphenylalanine, would ideally be used to compensate for matrix effects and variations in instrument response.
Illustrative LC-MS/MS Method Parameters for this compound Analysis:
| Parameter | Illustrative Condition |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Hypothetical: e.g., m/z 209.1 → 192.1 |
| Internal Standard | Hypothetical: ¹³C₆-L-4-Carbamoylphenylalanine |
Note: The MRM transition is hypothetical and would need to be determined experimentally.
Method validation for such an assay would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another common technique for the analysis of amino acids. nih.govbezmialem.edu.trmdpi.com For compounds like this compound that possess a chromophore, HPLC-UV detection can be a viable and more accessible alternative to LC-MS/MS. bezmialem.edu.tr The sensitivity of HPLC-UV may be lower than LC-MS/MS, which could be a limitation for studies requiring very low limits of quantification. agnopharma.com
To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag can be employed. However, this adds complexity to the analytical procedure. Given that this compound contains a phenyl ring, it should exhibit UV absorbance, potentially allowing for direct detection without derivatization.
Illustrative HPLC-UV Method Parameters for this compound Analysis:
| Parameter | Illustrative Condition |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of phosphate (B84403) buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Hypothetical: e.g., 220 nm |
| Injection Volume | 20 µL |
Note: The detection wavelength is hypothetical and would need to be optimized based on the UV spectrum of this compound.
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive methods that can be developed for the quantification of various molecules, including amino acids and their derivatives. thermofisher.com While there are commercially available ELISA kits for natural amino acids like phenylalanine, the development of a specific ELISA for this compound would require the generation of monoclonal or polyclonal antibodies that specifically recognize this modified amino acid. affineuro.comimmusmol.combiocompare.comcreative-diagnostics.com
The development process would involve synthesizing an immunogen by conjugating this compound to a carrier protein. This immunogen would then be used to immunize animals to produce antibodies. A competitive ELISA format is often used for small molecules. thermofisher.com In this format, this compound in the sample competes with a labeled form of the analyte for binding to a limited amount of antibody coated on a microplate. The signal is inversely proportional to the concentration of the analyte in the sample.
Although a powerful technique, the development and validation of a specific immunoassay can be time-consuming and resource-intensive. scispace.com
Sample Preparation Techniques for Biological Samples
Effective sample preparation is critical to remove interferences from the biological matrix, such as proteins and phospholipids, which can suppress the analyte signal in mass spectrometry or interfere with chromatographic separation. biopharminternational.comnih.gov
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration prior to chromatographic analysis. labrulez.comnih.govresearchgate.net The choice of the SPE sorbent is crucial and depends on the physicochemical properties of the analyte. For this compound, which is a polar and potentially charged molecule, several SPE strategies could be employed, including reversed-phase, ion-exchange, or mixed-mode sorbents.
A typical reversed-phase SPE protocol would involve the following steps:
Conditioning: The sorbent (e.g., C18) is activated with an organic solvent like methanol, followed by equilibration with water or a buffer.
Loading: The pre-treated biological sample (e.g., plasma after protein precipitation) is loaded onto the SPE cartridge.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte.
Elution: The analyte of interest, this compound, is eluted with a stronger organic solvent.
Illustrative Reversed-Phase SPE Protocol:
| Step | Solvent | Purpose |
| Conditioning | 1 mL Methanol, followed by 1 mL Water | To activate the sorbent |
| Loading | 1 mL pre-treated plasma sample | To adsorb the analyte |
| Washing | 1 mL 5% Methanol in water | To remove polar interferences |
| Elution | 1 mL Acetonitrile | To elute this compound |
The eluted sample is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS or HPLC analysis.
Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. biopharminternational.com The efficiency of LLE depends on the analyte's partition coefficient (LogP) and the pH of the aqueous phase if the analyte is ionizable.
For a polar compound like this compound, LLE might be less efficient than SPE. However, by adjusting the pH of the sample to suppress the ionization of the carboxylic acid and amino groups, its solubility in an organic solvent could be increased. The choice of the organic solvent is critical for achieving good recovery.
A general LLE procedure would involve:
Adding an appropriate organic solvent to the aqueous biological sample.
Vortexing the mixture to facilitate the transfer of the analyte into the organic phase.
Centrifuging to separate the two phases.
Collecting the organic layer, evaporating it, and reconstituting the residue for analysis.
Due to the polar nature of this compound, a highly polar and water-immiscible organic solvent would be required, and optimization of the extraction conditions would be necessary to achieve acceptable recovery.
Advanced Analytical Challenges in Complex Biological Systems
The analysis of this compound in biological systems presents several advanced challenges that must be addressed to ensure the generation of reliable and accurate data. These challenges stem from the inherent complexity of the biological matrix and the physicochemical properties of the analyte itself.
Matrix Effects in LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity and selectivity. wiley.com However, a significant challenge in LC-MS/MS is the phenomenon of matrix effects. bataviabiosciences.com These effects are caused by co-eluting endogenous components from the biological matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. bataviabiosciences.com The polar nature of this compound can make it susceptible to co-elution with other polar endogenous compounds, such as salts, phospholipids, and other amino acids, thereby increasing the risk of significant matrix effects.
Strategies to mitigate matrix effects include:
Efficient Sample Preparation: The use of effective extraction and clean-up procedures to remove interfering substances.
Chromatographic Optimization: Developing a robust chromatographic method that separates the analyte from the majority of matrix components.
Use of Stable Isotope-Labeled Internal Standards: A stable isotope-labeled version of this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Metabolic Stability: Understanding the metabolic stability of this compound is crucial for interpreting pharmacokinetic data. The carbamoyl (B1232498) group may be susceptible to enzymatic hydrolysis by amidases present in the liver and other tissues. In vitro metabolic stability assays using liver microsomes, S9 fractions, or hepatocytes can provide initial insights into the rate and pathways of metabolism. mdpi.com The formation of metabolites needs to be investigated, as they may also possess biological activity or interfere with the analysis of the parent compound.
Table 2: Key Bioanalytical Challenges and Mitigation Strategies for this compound
| Challenge | Description | Mitigation Strategies |
| Matrix Effects | Interference from endogenous components affecting analyte ionization in MS. bataviabiosciences.com | Efficient sample cleanup, optimized chromatography, use of stable isotope-labeled internal standards, matrix-matched calibrants. |
| Metabolic Instability | Enzymatic degradation of the carbamoyl group in vivo. mdpi.com | In vitro metabolic stability studies (microsomes, hepatocytes); characterization of metabolites. |
| Analyte Stability | Degradation of the analyte in biological samples during collection, processing, and storage. nih.gov | Addition of stabilizers (e.g., enzyme inhibitors), optimization of storage conditions (temperature, pH), and conducting thorough stability assessments. |
Analyte Stability in Biological Samples: The stability of this compound in biological matrices during sample handling and storage is a critical consideration. nih.gov Enzymatic degradation can occur post-collection if samples are not handled properly. Therefore, it is essential to establish the stability of the analyte under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. The addition of enzyme inhibitors to the collection tubes may be necessary to prevent ex vivo degradation.
Computational and Theoretical Studies of L 4 Carbamoylphenylalanine
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are employed to understand the behavior of L-4-Carbamoylphenylalanine in a simulated environment, providing a dynamic perspective on its structural features and interactions.
The conformational landscape of this compound, like other phenylalanine derivatives, is primarily determined by the rotational freedom around several key dihedral angles. nih.govacs.org These angles dictate the spatial arrangement of the amino acid backbone and the orientation of the 4-carbamoylphenyl side chain.
Key dihedral angles influencing the conformation of this compound include:
Backbone Dihedrals: ϕ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N)
Side-Chain Dihedrals: χ1 (chi1, N-Cα-Cβ-Cγ) and χ2 (chi2, Cα-Cβ-Cγ-Cδ)
Computational studies on phenylalanine have identified several low-energy conformers stabilized by intramolecular hydrogen bonds. nih.govacs.org For instance, interactions can occur between the amino and carboxyl groups of the backbone. nih.govacs.org The presence of the carbamoyl (B1232498) group in this compound introduces additional possibilities for intramolecular hydrogen bonding, potentially influencing the stability of certain conformations. The conformational preferences of phenylalanine residues are crucial in determining the secondary and tertiary structures of peptides and proteins. nih.gov
| Dihedral Angle | Typical Range (in degrees) for Phenylalanine Derivatives | Description |
|---|---|---|
| ϕ (phi) | -160 to -50 | Rotation around the N-Cα bond |
| ψ (psi) | -70 to -30 and 110 to 170 | Rotation around the Cα-C' bond |
| χ1 (chi1) | -80 to -60, 180, and 60 to 80 | Rotation around the Cα-Cβ bond |
| χ2 (chi2) | 60 to 120 | Rotation around the Cβ-Cγ bond |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery and for understanding the molecular basis of biological processes. For this compound, docking studies can elucidate its potential binding modes within the active site of a target protein.
The process involves:
Preparation of the Receptor and Ligand: Three-dimensional structures of the target receptor and this compound are prepared. This often involves adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: A specific region on the receptor, typically the active site, is defined for the docking calculations.
Sampling and Scoring: A docking algorithm generates a multitude of possible binding poses of the ligand within the binding site. Each pose is then evaluated using a scoring function that estimates the binding affinity.
Studies on similar beta-phenylalanine derivatives have successfully used molecular docking to explore their binding to enzymes like dipeptidyl peptidase IV (DPP-IV). nih.gov The insights from such studies, including the identification of key interactions like hydrogen bonds and hydrophobic interactions, can guide the design of novel inhibitors. nih.gov
Predicting the binding affinity between a ligand and its receptor is a primary goal of computational drug design. blackthorn.ai Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are employed for this purpose. Machine learning and deep learning models are also increasingly being used to predict binding affinities with high accuracy. blackthorn.ai
Common approaches for binding affinity prediction include:
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This method combines molecular mechanics energy calculations with a continuum solvent model to estimate the free energy of binding.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive methods based on statistical mechanics that can provide more accurate predictions of relative binding affinities.
Machine Learning Models: These models are trained on large datasets of protein-ligand complexes with known binding affinities to predict the affinity for new complexes. blackthorn.ai
Quantum Chemistry Calculations
Quantum chemistry calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules.
Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic structure of this compound. mdpi.comillinois.edu These calculations can determine various properties, including:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.
Electron Density Distribution: This reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor.
Electrostatic Potential: This maps the electrostatic potential onto the electron density surface, identifying regions that are likely to engage in electrostatic interactions.
For phenylalanine and its derivatives, quantum chemical calculations have been used to study the effects of substituents on the aromatic ring on the molecule's electronic properties and reactivity. mdpi.com The carbamoyl group at the para position of this compound is expected to influence the electronic properties of the phenyl ring through resonance and inductive effects.
| Property | Significance | Computational Method |
|---|---|---|
| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity) | DFT, MP2 |
| LUMO Energy | Relates to the ability to accept electrons (electrophilicity) | DFT, MP2 |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability | DFT, MP2 |
| Mulliken Charges | Provides an estimation of the partial atomic charges | DFT, MP2 |
Computational methods can simulate various types of spectra, which can then be compared with experimental data to aid in the interpretation of the latter. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Vibrational Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies and intensities of molecules. nih.gov By comparing the calculated infrared (IR) and Raman spectra with experimental data, specific vibrational modes can be assigned to particular functional groups and molecular motions. acs.orgnih.gov This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) and other advanced quantum chemical methods can be used to calculate the energies of electronic transitions and their corresponding oscillator strengths. nih.gov This allows for the simulation of UV-Vis absorption spectra, providing insights into the electronic excitations of the molecule. nih.gov For phenylalanine, such calculations have helped in understanding the nature of its electronic transitions, which are primarily localized on the aromatic ring. nih.gov
Chemoinformatics and Machine Learning in this compound Research
Chemoinformatics and machine learning are rapidly transforming the landscape of medicinal chemistry. By leveraging large datasets of chemical and biological information, these computational techniques can identify patterns, build predictive models, and accelerate the discovery of new drug candidates. In the context of this compound research, these methods offer the potential to predict biological activities, identify potential off-target effects, and streamline the drug development process.
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern drug design. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound and its analogs, QSAR studies can help to identify the key molecular features that govern their therapeutic effects.
A hypothetical QSAR study on a series of this compound derivatives might involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activities, such as inhibitory concentrations (IC50) against a specific enzyme or receptor. The resulting QSAR model could then be used to predict the activities of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.
For instance, a 2D-QSAR model for a hypothetical series of this compound analogs could be represented by the following equation:
pIC50 = β0 + β1logP + β2TPSA + β3*MW
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
TPSA is the topological polar surface area.
MW is the molecular weight.
β0, β1, β2, and β3 are the regression coefficients determined from the analysis.
Such a model would allow researchers to computationally screen virtual libraries of this compound derivatives and select those with the highest predicted potency for further investigation. While specific QSAR models for this compound are not yet prevalent in published literature, the methodologies have been successfully applied to other phenylalanine derivatives, demonstrating their potential utility nih.govnih.govresearchgate.net.
To illustrate the application of predictive modeling, consider the following hypothetical data for a series of this compound analogs and their predicted biological activity based on a fictional QSAR model.
| Compound | logP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted pIC50 |
| This compound | -1.5 | 89.6 | 208.21 | 6.5 |
| Analog 1 (with methyl ester) | -0.8 | 74.3 | 222.24 | 6.8 |
| Analog 2 (with fluoro substitution) | -1.3 | 89.6 | 226.20 | 7.1 |
| Analog 3 (with hydroxyl group) | -1.8 | 109.8 | 224.21 | 6.2 |
This table is for illustrative purposes only and does not represent real experimental data.
Machine learning algorithms, such as random forests and support vector machines, can also be employed to develop more complex and accurate predictive models. These models can handle large and diverse datasets and can often capture non-linear relationships between molecular structure and biological activity that may be missed by traditional QSAR methods.
The vast and ever-growing chemical and biological databases, such as PubChem and ChEMBL, represent a rich resource for drug discovery nih.govebi.ac.ukdrugbank.comresearchgate.net. Database mining involves the use of computational algorithms to search these databases for compounds with specific structural features or predicted biological activities. Pattern recognition algorithms can then be used to identify trends and relationships within the retrieved data.
For this compound, database mining could be used to identify other compounds that share its carbamoylphenylalanine scaffold. These compounds could then be further investigated for similar or different biological activities, potentially leading to the discovery of new therapeutic applications. For example, a substructure search for the 4-carbamoylphenyl moiety in a chemical database could yield a list of compounds that could be prioritized for screening against a particular biological target.
Pattern recognition techniques can also be applied to analyze the bioactivity data of these compounds. For example, clustering algorithms could be used to group compounds with similar activity profiles, which may suggest a common mechanism of action. Furthermore, by analyzing the structural features of the most active compounds, it may be possible to develop a pharmacophore model—an abstract representation of the key molecular features necessary for biological activity. This pharmacophore model can then be used as a query to search for novel compounds with the desired activity in virtual libraries nih.gov.
A hypothetical workflow for database mining and pattern recognition for this compound research could involve the following steps:
Query Definition: Define a search query based on the chemical structure of this compound.
Database Search: Search chemical databases like ChEMBL or PubChem for compounds matching the query nih.govebi.ac.ukdrugbank.comresearchgate.net.
Data Retrieval: Retrieve the chemical structures and any available bioactivity data for the identified compounds.
Pattern Recognition: Apply machine learning algorithms to identify patterns in the data, such as common structural motifs associated with a particular biological activity.
Hypothesis Generation: Generate hypotheses about the structure-activity relationships of this compound and its analogs based on the identified patterns.
While extensive bioactivity data for this compound itself is limited in public databases, this approach has proven fruitful for other classes of compounds and represents a promising avenue for future research into this molecule and its derivatives.
L 4 Carbamoylphenylalanine in Biosynthesis and Metabolic Engineering Research
L 4 Carbamoylphenylalanine in Advanced Materials Science Research
Integration into Responsive Polymer Systems
The incorporation of L-4-Carbamoylphenylalanine into polymer chains introduces functionalities that can impart stimulus-responsive behavior, primarily driven by the hydrogen-bonding capabilities of the carbamoyl (B1232498) group. This group acts as both a hydrogen bond donor and acceptor, enabling the formation of strong, non-covalent crosslinks between polymer chains. These physical interactions can create robust networks that are sensitive to environmental changes.
Polymers functionalized with ureido groups, which share a similar hydrogen-bonding motif with carbamoyl groups, are well-documented to exhibit Upper Critical Solution Temperature (UCST) behavior in aqueous solutions. researchgate.netresearchgate.netacs.org This phenomenon is characterized by the polymer being soluble at higher temperatures and becoming insoluble, leading to phase separation, upon cooling. At lower temperatures, the intermolecular hydrogen bonds between the carbamoyl groups on different polymer chains become thermodynamically favorable over polymer-water interactions, causing the chains to aggregate. researchgate.netacs.org By integrating this compound into a polymer backbone, it is possible to design systems where this UCST can be precisely controlled by factors such as pH, ionic strength, and copolymer composition. For instance, copolypeptides containing L-citrulline, which has a ureido group, have demonstrated UCST behavior under physiologically relevant conditions, a principle that is directly applicable to this compound. acs.org
Detailed Research Findings:
Hydrogen Bond-Driven Phase Transition: The primary mechanism for responsiveness is the temperature-dependent strength of hydrogen bonds. Heating provides sufficient thermal energy to disrupt the polymer-polymer hydrogen bonds, allowing water molecules to hydrate (B1144303) the chains and bring them into solution.
Applications: Such responsive polymers are promising candidates for applications in injectable hydrogels for drug delivery or tissue engineering, where a solution at a higher temperature can be injected and subsequently form a stable gel scaffold at body temperature.
Below is an interactive data table illustrating the tunable UCST behavior of ureido-derivatized polymers, which serves as a predictive model for systems containing this compound.
| Polymer System | Stimulus / Condition | Effect on Phase Separation Temp. (Tp) | Underlying Mechanism |
|---|---|---|---|
| Poly(allylurea) Copolymers | Increasing Allylurea Content | Increase | Higher density of intermolecular hydrogen bonds requires more thermal energy to disrupt. |
| Poly(L-citrulline) Copolymers | pH Change from 6.0 to 7.5 | Significant Increase | Changes in protonation state of terminal groups affect overall polymer hydrophilicity and H-bonding capacity. |
| Ureido-derivatized Polymers | Addition of Salt (150 mM NaCl) | Stabilizes Phase Separation | Shielding of any minor charge repulsion, favoring polymer-polymer interactions over polymer-water interactions. |
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org this compound is an exemplary building block for supramolecular assembly due to its combination of three key features: the carbamoyl group for hydrogen bonding, the phenyl ring for π-π stacking, and the chiral center for controlling helicity.
The self-assembly process is driven by a hierarchy of these interactions. The most powerful interaction is the hydrogen bonding mediated by the carbamoyl group, which can form strong, linear arrays. This is analogous to the behavior of other urea (B33335) and ureido-based molecules, which are known to self-assemble into one-dimensional stacks or fibrous networks. utwente.nljst.go.jptue.nlacs.org These initial one-dimensional structures can then further organize through weaker interactions, such as π-π stacking between the aromatic phenyl rings and general hydrophobic forces. The inherent chirality of the L-amino acid is expected to translate into a macroscopic chiral structure, such as the twisting of fibers to form helical ribbons or nanotubes.
Detailed Research Findings:
Hierarchical Assembly: The formation of supramolecular structures proceeds in a stepwise manner. First, strong hydrogen bonds dictate the primary assembly into tapes or fibers. Second, these fibers bundle or stack via aromatic and hydrophobic interactions.
Chirality Transfer: The stereochemistry of the this compound molecule is critical, as it breaks the symmetry of the assembly, leading to the preferential formation of right- or left-handed helical structures. This is a common feature in the self-assembly of chiral amino acids and peptides. digitellinc.com
Solvent Influence: The self-assembly process is highly dependent on the solvent. In non-polar solvents, hydrogen bonding and π-π stacking are maximized, leading to robust structures. In more polar, competitive solvents, these interactions are weaker, potentially leading to different morphologies or disassembly.
The table below summarizes the key molecular interactions and the potential supramolecular structures that could arise from the self-assembly of this compound.
| Non-Covalent Interaction | Contributing Molecular Moiety | Role in Assembly | Potential Resulting Nanostructure |
|---|---|---|---|
| Hydrogen Bonding | Carbamoyl Group (-CONH2), Carboxyl & Amino Groups | Primary driving force for 1D chain formation; high directionality and strength. | Nanofibers, Tapes, Ribbons |
| π-π Stacking | Phenyl Ring | Secondary force; promotes lateral association of 1D chains. | Bundled Fibers, Lamellar Sheets |
| Hydrophobic Interactions | Phenyl Ring and Alkyl Backbone | Contributes to overall stability in aqueous environments by minimizing contact with water. | Aggregate Stabilization, Core of Micelles/Fibers |
| Chiral Interaction | L-Stereocenter | Induces a specific twist (helicity) in the assembled structures. | Helical Fibers, Twisted Ribbons |
Development of Hybrid Materials with Enhanced Functionality
Hybrid materials are composites that combine distinct organic and inorganic components at the molecular or nanoscale level to achieve synergistic properties that surpass those of the individual constituents. This compound is a prime candidate for creating such materials, acting as a molecular linker or a self-assembling organic phase. Its multiple functional groups—amino, carboxyl, and carbamoyl—allow for versatile interactions with both inorganic surfaces and other organic molecules.
One strategy involves using this compound to modify the surface of inorganic nanoparticles (e.g., silica, gold, metal oxides). The amino or carboxylate groups can form covalent or electrostatic bonds with the nanoparticle surface, while the carbamoylphenyl moiety extends into the surrounding medium. This functionalized surface can then interact with a polymer matrix through strong hydrogen bonds, improving particle dispersion and enhancing the mechanical properties of the composite.
Another approach is the creation of hybrid hydrogels. A covalently crosslinked polymer network can be interpenetrated with a second, physically-crosslinked network formed by the self-assembly of this compound. rsc.org The resulting double-network hybrid material could exhibit significantly enhanced toughness and strength. The physical, hydrogen-bond-based crosslinks of the this compound network could break under stress to dissipate energy and then reform, imparting self-healing capabilities to the material. This concept has been successfully demonstrated in systems combining covalent polymers with ureido-pyrimidinone (UPy) based physical gelators. rsc.org
Detailed Research Findings:
Hierarchical Structuring: In composites, the self-assembly of this compound can be used to introduce a controlled nanostructure within a bulk material, leading to anisotropic properties (e.g., directional thermal or electrical conductivity).
Enhanced Mechanical Properties: The incorporation of dynamic, reversible hydrogen bonds from the carbamoyl groups into a material can introduce new energy dissipation mechanisms, leading to materials that are both strong and resilient.
This final table outlines potential compositions for hybrid materials incorporating this compound and the resulting enhanced functionalities.
| Component A (Matrix/Substrate) | Component B (this compound Role) | Key Interaction Mechanism | Resulting Enhanced Functionality |
|---|---|---|---|
| Silica Nanoparticles | Surface Modifier | Covalent/electrostatic bonding to silica; H-bonding to polymer matrix. | Improved nanoparticle dispersion; enhanced interfacial adhesion and mechanical strength. |
| Polyacrylamide (Covalent Network) | Self-Assembling Physical Network | Interpenetrating network formation via carbamoyl-carbamoyl hydrogen bonding. | High toughness, fatigue resistance, and self-healing capability. |
| Graphene Oxide Sheets | Exfoliating and Stabilizing Agent | π-π stacking with graphene surface; H-bonding between molecules stabilizes dispersion. | Stable aqueous dispersions of graphene; formation of ordered conductive films. |
| Poly(lactic acid) (PLLA) | Self-Assembling Reinforcing Filler | Co-crystallization or phase-separated self-assembly within the PLLA matrix. | Increased modulus and thermal stability; potential for controlled biodegradability. |
Q & A
Q. What are the common synthetic routes for L-4-carbamoylphenylalanine, and how can its purity be validated?
this compound is typically synthesized via carbamoylation of L-4-aminophenylalanine using reagents like cyanate or urea derivatives under controlled pH conditions. The Boc-protected variant (Boc-L-4-Carbamoylphenylalanine, C₁₅H₂₀N₂O₅) is prepared by introducing the tert-butoxycarbonyl (Boc) group to the amino terminus, followed by carbamoyl functionalization . Purity validation requires orthogonal methods:
- HPLC with UV detection (λ = 210–280 nm) to assess chromatographic homogeneity.
- ¹H/¹³C NMR to confirm structural integrity (e.g., carbamoyl proton signals at δ 6.5–7.5 ppm).
- Mass spectrometry (MS) for molecular weight confirmation (theoretical MW: 308.33 g/mol) .
Q. How does the carbamoyl group influence the stability of this compound under varying storage conditions?
The carbamoyl moiety increases polarity, making the compound hygroscopic. Stability is best maintained in anhydrous environments (e.g., desiccators with silica gel) at –20°C. Degradation products, such as free phenylalanine or urea derivatives, can form under humid or acidic conditions, necessitating periodic purity checks via TLC or HPLC .
Q. What experimental systems are suitable for studying this compound’s role in peptide-based drug design?
The compound is used as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce carbamoyl functionality into peptide backbones. Model systems include:
- Receptor-binding assays : Incorporating the residue into peptide ligands to study steric/electronic effects on affinity (e.g., kinase inhibitors) .
- Enzymatic stability studies : Assessing resistance to proteolysis in serum-containing media .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS amid steric hindrance?
Steric bulk from the carbamoyl group reduces coupling yields. Mitigation strategies:
Q. How should contradictory data on this compound’s biological activity be resolved?
Discrepancies in activity (e.g., IC₅₀ values) may arise from:
- Batch variability : Ensure consistent purity (>95% via HPLC) and stereochemical integrity (circular dichroism).
- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous buffers).
- Orthogonal assays : Validate results using SPR (binding kinetics) and cell-based functional assays .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Molecular docking : Use crystal structures of target proteins (e.g., kinases) to model carbamoyl-phenylalanine interactions.
- MD simulations : Assess conformational stability of peptides containing the residue in explicit solvent models (e.g., TIP3P water).
- QM/MM : Evaluate electronic effects of the carbamoyl group on transition-state energetics .
Q. How can in vivo pharmacokinetics of this compound-containing peptides be tracked?
- Radiolabeling : Incorporate ¹⁴C or ³H isotopes at the carbamoyl group for biodistribution studies.
- LC-MS/MS : Quantify metabolites in plasma/tissue homogenates using MRM transitions specific to the carbamoyl fragment .
Methodological Considerations
Q. What strategies mitigate hygroscopicity during handling of this compound?
- Store under nitrogen or argon in flame-sealed vials.
- Use gloveboxes with <5% relative humidity for weighing.
- Pre-dry solvents (e.g., DMF, DCM) over molecular sieves .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Adopt FAIR data principles : Share synthetic protocols, spectral data, and assay conditions via repositories like Chemotion or RADAR4Chem .
- Use electronic lab notebooks (ELNs) to document batch-specific parameters (e.g., coupling efficiency, storage logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
